molecular formula C11H22O B2645242 2-(4,4-Dimethylcyclohexyl)propan-2-ol CAS No. 6416-22-4

2-(4,4-Dimethylcyclohexyl)propan-2-ol

Cat. No.: B2645242
CAS No.: 6416-22-4
M. Wt: 170.296
InChI Key: XNDIVHIBSYEVBE-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)propan-2-ol is an organic compound with the molecular formula C11H22O It is a secondary alcohol characterized by a cyclohexane ring substituted with two methyl groups and a hydroxyl group attached to a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexyl)propan-2-ol typically involves the hydrogenation of 4,4-dimethylcyclohexanone in the presence of a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out under controlled conditions to ensure the selective reduction of the ketone group to the corresponding alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 4,4-dimethylcyclohexanone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can lead to the formation of 2-(4,4-dimethylcyclohexyl)propan-2-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: 4,4-Dimethylcyclohexanone.

    Reduction: 2-(4,4-Dimethylcyclohexyl)propan-2-amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

2-(4,4-Dimethylcyclohexyl)propan-2-ol can be compared with other similar compounds, such as:

    Cyclohexanol: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.

    2-Methylcyclohexanol: Has only one methyl group, leading to variations in steric effects and reactivity.

    4,4-Dimethylcyclohexanone: The ketone analog, which has different reactivity and applications.

Properties

IUPAC Name

2-(4,4-dimethylcyclohexyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-10(2)7-5-9(6-8-10)11(3,4)12/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDIVHIBSYEVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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